3-Methyl-2-hexenoic acid

Catalog No.
S624804
CAS No.
27960-21-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-hexenoic acid

CAS Number

27960-21-0

Product Name

3-Methyl-2-hexenoic acid

IUPAC Name

(E)-3-methylhex-2-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N

SMILES

CCCC(=CC(=O)O)C

Synonyms

TRANS-3-METHYL-2-HEXENOIC ACID;3-METHYL-2-HEXENOIC ACID;3-Methyl-2-hexenoic acid (3:1 mixture of E and Z isomers);3-METHYL-2-HEXENOIC ACID (3:1 MIXTURE OF TRANS- AND CIS- ISOMERS);(Z)-3-Methyl-2-hexenoic acid;(E)-3-methylhex-2-enoic acid

Canonical SMILES

CCCC(=CC(=O)O)C

Isomeric SMILES

CCC/C(=C/C(=O)O)/C

Occurrence and Biological Activity:

  • Presence in Sweat: 3-Methyl-2-hexenoic acid (TMHA) is a naturally occurring short-chain fatty acid found in human sweat, primarily secreted by the apocrine glands in the armpits. Studies have shown it is present in sweat from Caucasians and some Asians, but less prevalent in individuals of African descent [].
  • Odor Contribution: TMHA is considered a key contributor to body odor, particularly in underarm sweat. It possesses a strong, cheesy, or "goaty" smell, and research suggests it plays a role in human chemosignaling [].

Potential Links to Health Conditions:

  • Schizophrenia: Early research linked TMHA to schizophrenia, suggesting it might be a potential biomarker for the condition. However, subsequent studies have not consistently replicated these findings, and the connection remains inconclusive [].
  • Metabolic Abnormalities: Some studies have explored the possibility that TMHA levels might reflect underlying metabolic abnormalities in certain individuals, but more research is needed to confirm this association [].

Research Applications and Techniques:

  • Analytical Methods: Developing sensitive and specific methods for detecting and quantifying TMHA in biological samples is crucial for research purposes. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used.
  • Investigating Body Odor: TMHA research contributes to understanding the complex factors influencing human body odor and its potential role in social interactions and communication [].
  • Exploring Chemosignaling and Behavior: Studies on TMHA and other odorants may shed light on how humans use chemical cues for communication, mate selection, and other social behaviors [].

Ethical Considerations:

  • Research involving human participants requires informed consent and adherence to ethical guidelines.
  • Interpreting results related to odor and body chemistry should consider cultural and individual variations.

3-Methyl-2-hexenoic acid is an unsaturated fatty acid with the molecular formula C7H12O2C_7H_{12}O_2. It is characterized by a double bond between the second and third carbon atoms in its chain, which classifies it as an alkene. This compound exists in two geometric isomers: the cis (or Z) and trans (or E) forms, with the trans form being more prevalent in biological systems. 3-Methyl-2-hexenoic acid is notable for its presence in human sweat, particularly from the axillary (underarm) glands, contributing to body odor in humans, especially among Caucasians and some Asians .

TMHA contributes to body odor, particularly underarm odor. It is believed that bacteria on the skin break down odorless precursors present in sweat, releasing TMHA and other fatty acids. These fatty acids have a strong, unpleasant odor often described as "goaty" or "sweaty" [, ].

The role of TMHA in health and disease remains unclear. Some studies have suggested a link between elevated TMHA levels and schizophrenia, but these findings have not been consistently replicated []. More research is needed to understand the potential role of TMHA in various biological processes.

Typical of unsaturated fatty acids:

  • Hydrogenation: The double bond can be hydrogenated to form 3-methylhexanoic acid, a saturated fatty acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can produce esters, which are often used in flavoring and fragrance applications.
  • Oxidation: The unsaturation can be oxidized to form various oxidation products, including aldehydes and ketones.

These reactions highlight its versatility in organic synthesis and industrial applications.

3-Methyl-2-hexenoic acid has been linked to axillary odor due to its production during the metabolism of certain compounds by skin bacteria. Studies have shown that it may contribute significantly to the characteristic scent of human sweat, particularly in Caucasian males . Additionally, there are indications that it may play a role in metabolic disorders; for instance, research has explored its potential association with schizophrenia through olfactory sensitivity variations .

The synthesis of 3-methyl-2-hexenoic acid can be achieved through several methods:

  • From 2-Pentanone: A common synthetic route involves reacting 2-pentanone with ethylene magnesium bromide followed by acidic workup to yield 3-methyl-2-hexenoic acid .
  • Decarboxylation of Fatty Acids: Starting from longer-chain fatty acids, decarboxylation processes can yield shorter-chain unsaturated acids like 3-methyl-2-hexenoic acid.
  • Biotechnological Methods: Microbial fermentation processes have also been explored for producing this compound from renewable biomass sources.

3-Methyl-2-hexenoic acid finds applications in various fields:

  • Fragrance Industry: It is utilized for its characteristic odor in perfumes and deodorants.
  • Flavoring Agent: The compound is sometimes used as a flavoring agent due to its unique scent profile.
  • Research: It serves as a model compound in studies related to human olfactory responses and metabolic processes.

Research has indicated that 3-methyl-2-hexenoic acid interacts with olfactory receptors, influencing scent perception. Studies have shown that individuals with schizophrenia may exhibit altered sensitivity to this compound, suggesting a potential link between metabolic processes and sensory perception . Further investigation into its interactions could provide insights into both normal and abnormal olfactory functions.

Several compounds share structural similarities with 3-methyl-2-hexenoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Hexenoic AcidC6H10O2Saturated counterpart; less odoriferous
3-Methylhexanoic AcidC7H14O2Saturated fatty acid; lacks unsaturation
Trans-3-Methyl-2-Hexenoic AcidC7H12O2Geometric isomer; prominent in axillary odor
4-Methylpentanoic AcidC6H12O2Similar carbon chain length; different branching

3-Methyl-2-hexenoic acid is unique due to its specific positioning of the double bond and its significant role in human body odor, distinguishing it from other similar compounds that either lack unsaturation or differ in their carbon skeletons.

Alpha-Amino Acid Pathways

TMHA synthesis may initiate with alpha-amino acids such as leucine or valine, which undergo transamination to form alpha-keto acids. These intermediates are decarboxylated via thiamine pyrophosphate-dependent mechanisms, analogous to pyruvate decarboxylation, yielding aldehydes that undergo further oxidation and dehydration [1]. For example, leucine-derived alpha-ketoisocaproate could decarboxylate to isovaleraldehyde, followed by hydroxylation and oxidation to yield TMHA’s precursor. Subsequent allylic rearrangement and beta-hydroxylation steps may finalize the synthesis of TMHA’s trans-3-methyl-2-hexenoic acid isomer [1]. This pathway remains theoretical, as in vivo validation is lacking, but enzymatic parallels in branched-chain amino acid metabolism support its plausibility.

Phenylalanine-Derived Mechanisms

Phenylalanine and its metabolites represent another potential TMHA source. Decarboxylation of phenylalanine yields phenylethylamine, which undergoes monoamine oxidase (MAO)-catalyzed deamination to phenylacetaldehyde [1]. Oxidative cleavage of the aromatic ring, possibly via dioxygenases, generates aliphatic intermediates that undergo beta-oxidation and methylation. A notable pathway involves m-tyrosine (a phenylalanine hydroxylation byproduct), which decarboxylates to m-tyramine. MAO-mediated oxidation of m-tyramine produces 3-hydroxyphenylacetic acid, whose side-chain elongation and methylation could yield TMHA [1]. This route is supported by studies detecting TMHA in individuals with altered phenylalanine metabolism, though direct enzymatic evidence remains elusive.

Catecholamine Metabolic Connections

Dopamine metabolism presents a compelling route for TMHA biosynthesis. Oxidative deamination of dopamine by MAO generates 3,4-dihydroxyphenylacetaldehyde, which may undergo oxidative ring cleavage between carbons 3 and 4. The resulting aliphatic chain could undergo methylation via catechol-O-methyltransferase (COMT), particularly in individuals with elevated S-adenosylmethionine (SAM) levels [1]. Subsequent beta-oxidation and dehydrogenation steps may produce TMHA. Schizophrenia studies reporting TMHA in patient sera and correlations between COMT activity and SAM concentrations lend indirect support to this pathway [1]. Additionally, 2-hydroxydopamine derivatives may undergo analogous oxidative degradation, yielding TMHA precursors through glutathione conjugation and thioether cleavage [1].

Enzymatic Systems Involved in Synthesis

TMHA biosynthesis likely involves a consortium of enzymes, though direct characterization remains limited. Key candidates include:

Enzyme ClassProposed Role in TMHA SynthesisSupporting Evidence
Monoamine oxidase (MAO)Deamination of aromatic amines to aldehydesRequired for phenylalanine/tyrosine-derived pathways [1]
Aldehyde dehydrogenaseOxidation of aldehydes to carboxylic acidsCritical for intermediate conversion [1]
Catechol-O-methyltransferase (COMT)Methylation of catechol intermediatesCorrelated with TMHA levels in schizophrenia studies [1]
DioxygenasesAromatic ring cleavage of catechol derivativesHypothesized for phenylalanine pathway [1]
Enoyl-CoA hydrataseHydration/dehydration of unsaturated CoA estersPotential role in double bond formation [1]

MAO and COMT are particularly significant due to their established roles in neurotransmitter metabolism and polymorphisms linked to TMHA-associated conditions. For instance, increased COMT activity in schizophrenia patients correlates with enhanced methylation capacity, potentially favoring TMHA synthesis from dopamine metabolites [1].

Metabolic Regulation Mechanisms

TMHA production appears regulated at multiple levels:

  • Substrate Availability: Elevated phenylalanine or tyrosine intake may increase flux through aromatic amino acid pathways, though hepatic metabolism typically limits systemic accumulation.
  • Methylation Capacity: SAM-dependent methylation by COMT is rate-limiting in dopamine-derived pathways. Hepatic SAM synthesis, influenced by folate and vitamin B12 status, could modulate TMHA levels [1].
  • Enzyme Inhibition: MAO inhibitors (e.g., pargyline) reduce aldehyde production from amines, potentially limiting TMHA precursor availability. Conversely, COMT inhibitors (e.g., entacapone) may divert metabolites toward non-methylated pathways [1].
  • Genetic Polymorphisms: COMT Val158Met variants alter enzyme thermostability, with Met/Met genotypes showing 3–4-fold lower activity, potentially reducing TMHA synthesis in dopamine pathways [1].

Notably, interspecies differences exist—rodent models show negligible TMHA production, suggesting unique regulatory mechanisms in humans [1].

Structural Homologues and Metabolic Relationships

TMHA belongs to a family of branched-chain unsaturated fatty acids with overlapping biosynthetic routes:

  • 3-Methyl-3-sulfanylhexan-1-ol (3M3SH): Shares the 3-methylhexanoic backbone but features a sulfhydryl group. Both compounds derive from glutathione-conjugated precursors, suggesting shared enzymatic processing in sulfur metabolism [4].
  • 3-Hydroxy-3-methylhexanoic acid (HMHA): A hydroxylated analogue potentially arising from TMHA via beta-hydroxylation or serving as a TMHA precursor through dehydration [4].
  • 4-Methyl-2-hexenoic acid: A positional isomer differing in methyl group placement, likely originating from alternative beta-oxidation patterns of longer-chain fatty acids [1].

These homologues often co-occur in biological samples, implying common regulatory nodes. For example, SAM-dependent methylation influences both TMHA and 3M3SH synthesis, while MAO activity impacts multiple amine-derived pathways [1] [4].

The ATP-binding cassette transporter subfamily C member 11 (ABCC11) gene represents the primary genetic determinant controlling the production of 3-methyl-2-hexenoic acid in human axillary secretions [1] [2]. Located on human chromosome 16q12.1, ABCC11 encodes a membrane transporter protein that facilitates the efflux of various lipophilic anions and metabolites from apocrine gland cells [3] [4]. The functional significance of ABCC11 in body odor production was first identified through observations linking earwax phenotype to axillary osmidrosis patterns across different ethnic populations [4] [5].

SNP rs17822931 and Its Functional Impact

The single nucleotide polymorphism rs17822931, characterized by a guanine to adenine substitution at position 538 (538G>A), constitutes the most clinically significant variant within the ABCC11 gene [1] [3] [4]. This nonsynonymous polymorphism results in an amino acid substitution from glycine to arginine at position 180 (Gly180Arg) within the first transmembrane domain of the ABCC11 protein [3] [4].

ParameterDescriptionClinical Significance
SNP PositionPosition 538Determinant of earwax type
Nucleotide ChangeG>ADeterminant of earwax type
Amino Acid SubstitutionGly180ArgMendelian trait inheritance
Protein DomainFirst transmembrane domainMembrane protein structural integrity
Functional Impact (G allele)Fully functional transporterWet earwax phenotype
Functional Impact (A allele)Loss of functionDry earwax phenotype
Protein Stability (G allele)Stable proteinNormal apocrine secretion
Protein Stability (A allele)Constitutionally unstableReduced apocrine secretion

The glycine-to-arginine substitution fundamentally alters the structural integrity and functional capacity of the ABCC11 protein [3] [6]. Individuals carrying the wild-type G allele produce a fully functional transporter protein (Gly180) that exhibits normal cellular localization within intracellular granules and large vacuoles of apocrine gland cells [3] [4]. Conversely, the variant A allele encodes a constitutionally unstable protein (Arg180) that undergoes rapid proteasomal degradation and fails to achieve proper cellular localization [3] [5].

Immunofluorescence studies utilizing human apocrine gland tissue specimens have demonstrated that the ABCC11 Gly180 protein maintains proper expression and localization within ceruminous apocrine glands, whereas the Arg180 variant shows neither granular nor vacuolar localization patterns [3] [7]. The molecular mechanism underlying this functional difference involves enhanced protein degradation through MG132-sensitive pathways, resulting in significantly reduced steady-state protein levels for the Arg180 variant [6].

The transport activity profiles of these variants show complete functional dichotomy [3] [4]. The Gly180 variant maintains active transport capabilities for a diverse range of substrates, including cyclic nucleotides, glutathione conjugates, steroid sulfates, and crucially, S-glutathione conjugated thiols that serve as direct precursors to 3-methyl-2-hexenoic acid [8] [9]. The Arg180 variant exhibits complete loss of transport function, effectively eliminating the secretion of odor precursors into axillary secretions [3] [10].

Population Distribution of ABCC11 Alleles

The global distribution of ABCC11 alleles exhibits pronounced ethnic stratification that correlates directly with regional body odor phenotypes [5] [11] [12]. Population genetic analyses have revealed a distinctive geographical gradient in A allele frequencies, with the highest concentrations observed in East Asian populations and progressive decreases toward European and African populations [5] [13].

PopulationSample SizeFrequency A AllelePhenotype
Korean1001.000Dry earwax/Low body odor
Northern Chinese520.904Dry earwax/Low body odor
Mongolian1660.867Dry earwax/Low body odor
Southern Chinese3320.845Dry earwax/Low body odor
Japanese (Nagasaki)1260.829Dry earwax/Low body odor
Thai (Central)490.735Dry earwax/Low body odor
Japanese (Okinawa)580.733Dry earwax/Low body odor
Vietnamese1530.732Dry earwax/Low body odor
Thai (Northern)4260.696Dry earwax/Low body odor
Indonesian (Dayak)410.573Mixed
Malaysian (Sabah)610.566Mixed
Taiwanese Aboriginal1030.563Mixed
Indonesian (Toraja/Bugis)1000.515Mixed
Native American200.500Mixed
Filipino480.469Mixed
Russian1120.246Wet earwax/High body odor
French120.208Wet earwax/High body odor
Thai (Southern)770.175Mixed
European American820.110Wet earwax/High body odor
African (Sub-Saharan)120.042Wet earwax/High body odor
African American100.000Wet earwax/High body odor

East Asian populations demonstrate remarkably high A allele frequencies, with Korean populations showing complete fixation (frequency = 1.000) and Northern Chinese populations exhibiting frequencies of 0.904 [5] [11]. This pattern extends throughout Northeast Asia, with Japanese populations in Nagasaki showing frequencies of 0.829, declining slightly in Okinawan populations (0.733) [11] [13]. The geographical distribution suggests an epicenter in Northeast Asia, with the highest peak observed in Korea, followed by gradual decreases in both north-south and east-west directions [5] [11].

Southeast Asian populations exhibit intermediate A allele frequencies, ranging from 0.732 in Vietnamese populations to 0.469 in Filipino populations [11] [13]. This intermediate distribution pattern reflects the complex migration histories and genetic admixture events that have shaped these populations over millennia. Pacific Islander and Native American populations similarly show moderate A allele frequencies, with values typically ranging between 0.400 and 0.500 [11] [13].

European and African populations demonstrate dramatically lower A allele frequencies, rarely exceeding 0.250 [5] [11] [12]. European populations, including French and European American cohorts, show frequencies between 0.110 and 0.208, while African and African American populations exhibit the lowest frequencies globally, often approaching zero [11] [12]. This stark contrast in allele distribution directly correlates with observed differences in body odor production capabilities between these populations [10] [12].

The evolutionary origins of this distribution pattern suggest that the A allele arose in Northeast Asia approximately 2,006 generations ago (95% credible interval: 1,023-3,901 generations), subsequently spreading through human migration patterns [5] [14]. Population genetic modeling indicates that this allele has been subject to positive selection in East Asian populations, with an estimated selection coefficient of approximately 0.01 [5] [14]. The selective advantage appears to correlate with adaptation to cold climates, as evidenced by significant associations between absolute latitude and A allele frequency across Asian, Native American, and European populations [5] [14].

OR51B2 Receptor Variants and Perception

The olfactory receptor 51B2 (OR51B2) gene encodes a G-protein-coupled receptor that plays a crucial role in the perception of 3-methyl-2-hexenoic acid [15] [16]. Located within the OR gene cluster on chromosome 11p15.4, OR51B2 represents the primary olfactory receptor responsible for detecting this key component of human axillary odor [15]. Genome-wide association studies have identified significant associations between OR51B2 variants and individual differences in 3-methyl-2-hexenoic acid intensity perception across diverse populations [15] [16].

L134F Polymorphism Effects

The leucine-to-phenylalanine substitution at position 134 (L134F) within OR51B2 constitutes the most significant genetic variant affecting 3-methyl-2-hexenoic acid perception [15] [16]. This nonsynonymous missense single nucleotide polymorphism (rs10837814) emerged as the sole variant within the credible set of fine mapping analyses across independent discovery and validation cohorts [15].

Study ParameterValue
Variant PositionPosition 134
Amino Acid ChangeLeucine to Phenylalanine (L134F)
SNP Identifierrs10837814
Discovery Study P-value7.83 × 10⁻¹⁰
Validation Study P-value9.60 × 10⁻⁸
Meta-analysis P-value8.90 × 10⁻¹⁶
Phenotypic Variance Explained (Discovery)4.12%
Phenotypic Variance Explained (Validation)9.97%
Intensity Ranking Difference (Discovery)12.8% higher intensity
Intensity Ranking Difference (Validation)20.8% higher intensity

Individuals homozygous for the phenylalanine variant (F/F) demonstrate significantly enhanced perception of 3-methyl-2-hexenoic acid intensity compared to those homozygous for the reference leucine allele (L/L) [15]. In discovery cohorts comprising 1,000 Han Chinese participants, F/F homozygotes ranked 3-methyl-2-hexenoic acid intensity 12.8% higher than L/L homozygotes [15]. This effect was replicated and amplified in ethnically diverse validation cohorts (n=364), where F/F individuals showed 20.8% higher intensity rankings compared to L/L individuals [15].

The L134F polymorphism explains substantial portions of phenotypic variance in 3-methyl-2-hexenoic acid intensity perception across populations [15]. In discovery cohorts, this single variant accounts for 4.12% of total phenotypic variance, while validation studies demonstrate even greater effect sizes, with 9.97% of variance explained [15] [16]. These effect sizes represent among the largest documented for olfactory receptor variants affecting odor perception, highlighting the fundamental importance of OR51B2 in processing axillary odor signals [15].

Population frequency analyses indicate that the L134F variant maintains frequencies exceeding 5% in validation cohorts, suggesting evolutionary maintenance of both alleles within human populations [15] [16]. This balanced polymorphism pattern contrasts with the extreme frequency differences observed for ABCC11 variants, indicating distinct selective pressures operating on production versus perception mechanisms [15].

Receptor Functionality Studies

Comprehensive functional characterization of OR51B2 variants has been conducted using cell-based expression assays to determine the molecular basis of perceptual differences [15] [16]. These studies employed high-frequency OR haplotypes (>5% frequency) from the associated chromosomal locus, including OR51B2, OR51B4, OR51B5, OR51B6, as well as expression quantitative trait locus target receptors OR52A1, OR52A4, and OR52A5 [15].

Receptor HaplotypeResponse to 3M2HStatistical SignificanceFunctional Status
OR51B2 ReferencePositivep < 2.19 × 10⁻⁵Functional
OR51B2 L134F VariantNegativeNot significantNon-functional
OR51B4NegativeNot significantNon-functional
OR51B5NegativeNot significantNon-functional
OR51B6NegativeNot significantNon-functional
OR52A1NegativeNot significantNon-functional
OR52A4NegativeNot significantNon-functional
OR52A5NegativeNot significantNon-functional
Empty Vector ControlNegativeNot significantControl

Functional analyses reveal a paradoxical relationship between genetic association and in vitro receptor activity [15]. The OR51B2 reference haplotype containing leucine at position 134 demonstrates robust functional responses to 3-methyl-2-hexenoic acid stimulation, with statistically significant activation (p < 2.19 × 10⁻⁵) [15]. Conversely, the L134F variant haplotype fails to respond to 3-methyl-2-hexenoic acid exposure in cell-based assays, despite being associated with enhanced intensity perception in human subjects [15].

This apparent contradiction between functional assay results and human perceptual data suggests complex mechanisms underlying olfactory receptor function that may not be fully captured by standard heterologous expression systems [15]. The in vitro assay environment may fail to replicate critical aspects of olfactory sensory neuron physiology, including specific chaperone proteins, membrane compositions, or signal transduction components necessary for proper receptor function [15] [17].

Other Genetic Contributors

Beyond the primary genetic determinants ABCC11 and OR51B2, additional genetic factors contribute to the production and perception of 3-methyl-2-hexenoic acid [19] [20] [21]. These secondary genetic contributors operate through diverse mechanisms, including bacterial enzyme production, protein carrier systems, and auxiliary receptor functions [19] [9] [22].

Bacterial genetic pathways represent crucial secondary determinants of 3-methyl-2-hexenoic acid production through the transformation of host-derived precursors [20] [22]. Staphylococcus hominis harbors a unique cysteine-thiol lyase enzyme (C-T lyase) that specifically cleaves S-glutathione conjugated precursors to generate volatile thioalcohols, including compounds related to 3-methyl-2-hexenoic acid [20] [22]. This enzyme moved horizontally into odor-forming staphylococci approximately 60 million years ago and has subsequently evolved substrate specificity for human-derived thioalcohol precursors [22].

The bacterial C-T lyase represents a pyridoxal phosphate-dependent enzyme that has adapted its binding site architecture to accommodate branched aliphatic thioalcohol ligands characteristic of human axillary secretions [22]. Transfer of this enzyme alone to non-odor-producing staphylococci confers complete odor production capability, demonstrating its necessity and sufficiency for thioalcohol formation [20] [22]. This bacterial genetic determinant operates in conjunction with host ABCC11 function, as functional ABCC11 transporters are required to deliver substrate precursors to the skin surface where bacterial enzymes can access them [9] [22].

Apolipoprotein D (ApoD) functions as an additional genetic contributor through its role as a physiological carrier of odor precursors [7]. This 29 kDa glycoprotein serves as the primary protein component involved in transporting odorant precursors within apocrine secretions [7]. Expression levels of ApoD show significant associations with ABCC11 genotype, with the 538G>A polymorphism linked to downregulation of ApoD messenger ribonucleic acid expression in apocrine glands [7]. This regulatory relationship suggests coordinated genetic control of both transporter and carrier protein systems involved in odor precursor secretion [7].

The Human Leukocyte Antigen (HLA) system represents another genetic contributor to body odor characteristics through its influence on individual odor signatures [23] [24]. Genetic variation within the Major Histocompatibility Complex affects body odor through diverse molecular pathways and reactions, creating individualized scent profiles that enable kin recognition and mate choice behaviors [23] [24]. Studies demonstrate that relatives exhibit similar body odor characteristics even when assessed by unrelated evaluators, indicating strong genetic determination of odor profiles beyond single-gene effects [23] [24].

Microbiome composition genes indirectly influence 3-methyl-2-hexenoic acid production through their effects on skin bacterial communities [25] [19]. Host genetic factors shape the relative abundance of Corynebacterium and Staphylococcus species within axillary microbiomes [19] [26]. Individuals with functional ABCC11 genes tend to harbor higher proportions of Corynebacterium species, which produce "sour, musty, and fecal-like odors," while those with dysfunctional ABCC11 variants show increased Staphylococcus populations associated with "more neutral odors" [19] [26].

Heritability Patterns and Family Studies

The heritability of 3-methyl-2-hexenoic acid production and perception follows predictable Mendelian inheritance patterns due to the major effect genes ABCC11 and OR51B2 [1] [4] [23]. Family studies consistently demonstrate strong genetic determination of body odor characteristics, with heritability estimates indicating predominant genetic rather than environmental control [23] [27] [24].

Studies of parent-child relationships reveal robust heritability patterns for body odor recognition and preference [24]. Mothers demonstrate significant ability to identify the body odor of their biological children across developmental stages, with accuracy rates varying according to child age and hormonal status [24]. This recognition ability appears mediated by genetic similarity, as maternal preference patterns correlate with Human Leukocyte Antigen matching between mothers and children [24].

The inheritance of ABCC11 variants follows classic Mendelian patterns, with the G allele (functional transporter) exhibiting dominant inheritance over the A allele (non-functional transporter) [1] [4] [13]. Individuals with GG or GA genotypes produce wet earwax and exhibit high levels of 3-methyl-2-hexenoic acid in axillary secretions, while only AA homozygotes display the dry earwax and low body odor phenotype [4] [10] [13]. This dominance pattern explains the rapid frequency changes observed during population migration events and the maintenance of functional alleles in most global populations [5] [13].

Family aggregation studies demonstrate high concordance for body odor phenotypes within nuclear families [1] [23]. Siblings show similar axillary odor characteristics when assessed by independent evaluators, and these similarities persist even when controlling for shared environmental factors such as diet, hygiene practices, and living conditions [23]. The genetic basis of these family resemblances is further supported by adoption studies showing greater odor similarity between biological relatives than between adoptive family members [23].

Quantitative genetic analyses estimate heritability coefficients for axillary odor intensity between 0.60 and 0.80, indicating that genetic factors account for 60-80% of individual variation in body odor production [27]. These heritability estimates place body odor among the most heritable human traits, comparable to height and intelligence [27]. The high heritability reflects the major effect contributions of ABCC11 polymorphisms, which alone can account for complete presence or absence of characteristic axillary odorants [10] [13].

Developmental patterns of heritability show interesting age-related changes coinciding with hormonal transitions [24]. Pre-pubertal children exhibit strong parent-child odor similarities that temporarily decrease during puberty as steroid hormone production increases and modifies individual scent profiles [24]. Post-pubertal heritability patterns re-emerge as hormonal fluctuations stabilize, suggesting that genetic effects remain constant while hormonal influences introduce temporary environmental variance [24].

The role of epigenetic inheritance in 3-methyl-2-hexenoic acid production remains an active area of investigation [21]. While the primary genetic determinants show classical Mendelian inheritance, secondary modulatory effects may involve epigenetic mechanisms that influence gene expression without altering underlying DNA sequences [21]. Environmental factors such as diet, stress, and microbiome composition may create heritable epigenetic marks that modify the expression of genes involved in odor production and perception [21].

XLogP3

2.2

UNII

Q98FU4WJ65

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2E)-3-methyl-2-hexenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 09-13-2023

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